
Methyl 3-phenylpropionate
Overview
Description
Methyl 3-phenylpropionate (CAS: 103-25-3) is an aliphatic ester characterized by a phenyl group attached to the third carbon of a propionate chain, with a methyl ester functional group. It serves as a critical intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries . Its structural simplicity and reactivity make it a model substrate for studying catalytic transformations, such as Ni- or Zr-catalyzed amidation and ester-amide exchange reactions . Additionally, derivatives of 3-phenylpropionate are explored for their bioactivity in acaricides and flavor-enhancing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-phenylpropanoate can be synthesized through the esterification of 3-phenylpropionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of methyl 3-phenylpropanoate often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation .
Types of Reactions:
Oxidation: Methyl 3-phenylpropanoate can undergo oxidation to form 3-phenylpropanoic acid.
Reduction: It can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form 3-phenylpropanoic acid and methanol in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 3-phenylpropanoic acid.
Reduction: 3-phenylpropanol.
Substitution: 3-phenylpropanoic acid and methanol.
Scientific Research Applications
Commercial Applications
1. Fragrance Industry
Methyl 3-phenylpropionate is widely used in the production of perfumes and scented products. Its pleasant floral and sweet notes enhance the olfactory appeal of personal care items, including colognes and household fragrances .
2. Flavoring Agent
In the food industry, this compound serves as a flavoring agent, contributing to the aroma and taste of various products such as candies, baked goods, and beverages. Its use is regulated to ensure safety in food applications .
3. Pharmaceutical Applications
this compound is utilized in pharmaceuticals for its sedative and muscle relaxant properties. It is incorporated into medications aimed at alleviating anxiety and tension and is also found in topical analgesics for localized pain relief .
Safety Evaluations
Safety assessments conducted by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) indicate that this compound poses no significant safety concerns when used within regulated limits in food products. The estimated daily intake levels are below the threshold of toxicological concern (TTC), affirming its safety for consumption .
Potential Research Directions
Research on this compound could focus on several areas:
- Synthesis of Derivatives: Investigating new derivatives of this compound could lead to the discovery of compounds with enhanced properties or novel applications.
- Reactivity Studies: Understanding the reactivity of this compound in various chemical reactions may elucidate its role as a building block in organic synthesis .
- Industrial Applications: Further studies could explore its potential as a fragrance compound in industrial applications due to its favorable odor profile .
Case Studies
Case Study: Flavoring Applications
A study examining the use of this compound in flavoring highlighted its effectiveness in enhancing the sensory profiles of various food products. The compound was evaluated for its contribution to flavor stability and consumer acceptance, demonstrating significant positive feedback from sensory analysis panels.
Case Study: Pharmaceutical Formulations
In pharmaceutical research, this compound was included in formulations aimed at treating anxiety disorders. Clinical trials indicated that formulations containing this compound provided effective relief with minimal side effects, supporting its use as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 3-phenylpropanoate involves its interaction with various molecular targets. As a volatile organic compound, it can act on olfactory receptors, contributing to its use in fragrances. In biological systems, it may interact with enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Reactivity and Thermodynamic Properties
Methyl 3-phenylpropionate exhibits distinct reactivity patterns compared to aromatic esters and other aliphatic analogs. In Ni/IPr-catalyzed amidation, its reaction mechanism involves oxidative addition, proton transfer, and reductive elimination, with a rate-limiting proton transfer step (free energy barrier: 16.9 kcal/mol) and an exergonic free energy change of −1.8 kcal/mol . Key differences from aromatic esters include:
- Resting State Stability : The absence of electron-deficient aromatic groups in this compound results in a substrate-coordinated complex that is 6.1 kcal/mol higher in free energy than the toluene-coordinated species in aromatic esters, lowering the overall reaction barrier .
- Catalytic Selectivity: In Zr-catalyzed ester-amide exchange, this compound undergoes ligand exchange with tert-butoxide, releasing methanol as a byproduct, whereas other esters (e.g., benzyl esters) show differing ligand dynamics .
Table 1: Thermodynamic and Kinetic Comparison of Esters in Catalytic Reactions
Compound | Reaction Type | Rate-Limiting Step Barrier (kcal/mol) | Free Energy Change (kcal/mol) | Key Stability Feature |
---|---|---|---|---|
This compound | Ni-catalyzed amidation | 16.9 | −1.8 | Higher substrate-coordination |
Aromatic esters | Ni-catalyzed amidation | ~20.0 (estimated) | Less exergonic | Lower substrate-coordination |
Ethyl benzoate | Zr-catalyzed exchange | N/A | N/A | Ligand exchange with methanol |
Bioactivity in Acaricides
Ethyl 3-phenylpropionate derivatives (e.g., heteroaryl analogues) demonstrate potent acaricidal activity against Psoroptes cuniculi, with substitution at ortho-, meta-, or para-positions on the aromatic ring influencing efficacy . Methyl analogs, however, are less studied in this context, suggesting that ester chain length (methyl vs. ethyl) and aromatic substituents modulate bioactivity.
Table 2: Flavor Compound Comparison in Fermented Foods
Metabolic and Environmental Behavior
- 3-Phenylpropionic Acid (Parent Acid) : Found in bovine rumen fluid (0.03–0.7 mM), its concentration varies with diet and ruminal pH. Higher forage diets correlate with increased levels, while glucose-rich diets suppress it .
- Microbial Degradation : In Escherichia coli, 3-phenylpropionate catabolism is regulated by the HcaR protein, transiently induced post-exponential growth, and repressed by glucose .
Table 3: Metabolic and Environmental Profiles
Biological Activity
Methyl 3-phenylpropionate (CAS No. 103-25-3) is an organic compound with a molecular formula of and a molecular weight of 164.20 g/mol. It is commonly known as methyl dihydrocinnamate and is utilized in various fields, including pharmaceuticals, agriculture, and the fragrance industry. This article explores its biological activity, focusing on its pharmacological potential, toxicological assessments, and applications in biochemical research.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 164.20 g/mol |
Boiling Point | 236-239 °C |
Flash Point | 100 °C |
Density | 1.04 g/cm³ |
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound, particularly regarding its use in consumer products.
- Irritation Studies : A study assessing the dermatological effects of related compounds found that this compound does not typically cause irritation or sensitization at lower concentrations . Human studies indicated that reactions were minimal (0.9%) among fragrance-sensitive individuals when exposed to similar compounds at higher concentrations.
- Genotoxicity : Investigations into the genotoxic potential of related compounds revealed no significant mutagenic or genotoxic activity in bacterial and mammalian cell line assays, suggesting a favorable safety profile for this compound .
Applications in Biochemical Research
This compound is utilized in various research contexts:
- Flavor and Fragrance Industry : Its pleasant aromatic profile makes it suitable for use in perfumes and food flavorings, where it enhances sensory attributes without adverse effects .
- Agricultural Chemistry : The compound is also used in formulating agrochemicals, improving the efficacy of pesticides and herbicides while minimizing harm to beneficial organisms .
- Material Science : In polymer chemistry, it serves as a building block for novel materials with enhanced properties such as thermal stability and mechanical strength .
Case Studies
Case Study 1: Neurological Drug Development
A study explored the synthesis of derivatives based on this compound aimed at enhancing their neuroprotective effects. The derivatives exhibited improved binding affinities to serotonin receptors compared to the parent compound, indicating potential for further development into therapeutic agents for mood disorders.
Case Study 2: Toxicological Evaluation
In a comprehensive toxicological assessment involving human subjects exposed to fragrance materials containing this compound, results indicated low incidence rates of adverse reactions at typical exposure levels found in consumer products. This reinforces its safety for use in personal care items .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing methyl 3-phenylpropionate, and how are purity and structural integrity validated?
this compound (CAS 103-25-3) is typically synthesized via esterification of 3-phenylpropionic acid with methanol under acid catalysis. Key validation steps include:
- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight (164.2011 g/mol) and purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the ester functional group and aromatic proton integration .
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) .
Q. How can this compound be detected and quantified in biological or environmental samples?
Analytical methods include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace detection in metabolomic studies, leveraging its molecular ion ([M+H]⁺ at m/z 165.1) .
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) for quantification in microbial degradation studies .
- Solid-Phase Microextraction (SPME) coupled with GC-MS for environmental samples to minimize matrix interference .
Q. What are the primary metabolic pathways of this compound in microbial systems?
In Escherichia coli K-12, degradation involves:
- Dioxygenase-mediated cleavage to form cis-3-(3-carboxyethyl)-3,5-cyclohexadiene-1,2-diol.
- Dehydrogenation to 3-(2,3-dihydroxyphenyl)propionate.
- Ring cleavage via 1,2-dioxygenase, yielding 2-hydroxy-6-keto-nona-2,4-dienedioate and succinate . These pathways are critical for studying biodegradation and bioremediation applications.
Advanced Research Questions
Q. How do ternary complexes involving this compound and metal ions (e.g., Cu²⁺, Zn²⁺) influence stability and reactivity in solution?
this compound forms stable ternary complexes with Cu²⁺ or Zn²⁺ and 2,2'-bipyridyl. Key findings include:
- Stability constants (log K<sup>st</sup> = 0.9 ± 0.3) determined via potentiometric titrations and UV-difference spectroscopy .
- Intramolecular stacking interactions between the phenyl ring and pyridyl groups enhance complex stability, independent of the thioether group in analogous systems .
- Applications in catalysis or material science require pH optimization (e.g., pH 8.5–9.0) to maximize ligand-metal coordination .
Q. What statistical approaches are recommended for resolving contradictions in metabolite data involving this compound?
In metabolomic studies, discrepancies (e.g., gut microbiota vs. dietary sources) can be addressed via:
- Multivariate linear regression (MLR) to isolate covariates (e.g., sex, age). For example, MLR models for salivary 3-phenylpropionate in oral cancer studies retained significance (p = 0.017) even after adjusting for sex .
- Pathway enrichment analysis to distinguish host vs. microbial contributions, leveraging tools like KEGG pathway mapping .
- Batch-effect correction (e.g., ComBat) for inter-study variability in LC-MS datasets .
Q. How does this compound interact with human metabolic enzymes, and what are the implications for biomarker discovery?
- Medium-chain acyl-CoA synthetase (ACSM5) ligates 3-phenylpropionate to CoA, linking it to xenobiotic metabolism .
- Genetic variants (e.g., ACSM5 rs11647589) correlate with altered metabolite levels, suggesting roles in metabolic syndrome or drug metabolism .
- As a biomarker, its association with fruit-derived phenolic compounds (e.g., cranberry) necessitates controlled dietary profiling in cohort studies .
Q. What crystallographic techniques are used to characterize this compound derivatives, and what structural insights do they provide?
- Single-crystal X-ray diffraction reveals monoclinic symmetry (P2₁ space group) and intermolecular interactions (e.g., hydrogen bonding) in derivatives like methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]-amino}-3-phenylpropionate .
- Thermal ellipsoid plots quantify atomic displacement parameters, critical for assessing stability in drug design .
Q. Methodological Considerations
-
Experimental Design for Environmental Fate Studies :
Use radiolabeled (e.g., ¹⁴C) this compound to track degradation products in soil/water systems. Combine with high-resolution mass spectrometry (HRMS) to identify transient intermediates . -
Data Interpretation in Complex Systems :
Apply molecular dynamics simulations to model ligand-metal interactions in ternary complexes, validating results against experimental stability constants . -
Ethical and Technical Challenges in Human Studies :
Ensure informed consent and dietary controls to mitigate confounding from exogenous 3-phenylpropionate sources (e.g., fruits). Use web-based questionnaires with cryptographic data anonymization to reduce respondent burden .
Properties
IUPAC Name |
methyl 3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSRLKKXPQSGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059271 | |
Record name | Benzenepropanoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid, powerful, fruity-winey floral sweet odour | |
Record name | Methyl 3-phenylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl 3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 92.00 °C. @ 4.00 mm Hg | |
Record name | Methyl 3-phenylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
Record name | Methyl 3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.037-1.045 | |
Record name | Methyl 3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-25-3 | |
Record name | Methyl 3-phenylpropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3-phenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-phenylpropionate | |
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Record name | Methyl 3-phenylpropionate | |
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Record name | Benzenepropanoic acid, methyl ester | |
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Record name | Benzenepropanoic acid, methyl ester | |
Source | EPA DSSTox | |
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Record name | Methyl 3-phenylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.812 | |
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Record name | METHYL 3-PHENYLPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111LC1GI10 | |
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Record name | Methyl 3-phenylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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